Cas no 2228820-00-4 (1-fluoro-4-(4-nitrobutyl)benzene)

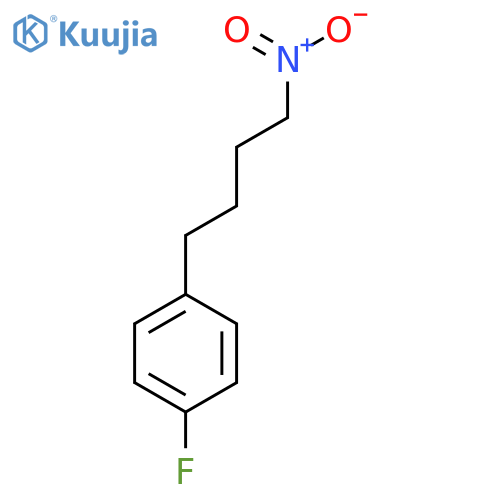

2228820-00-4 structure

商品名:1-fluoro-4-(4-nitrobutyl)benzene

1-fluoro-4-(4-nitrobutyl)benzene 化学的及び物理的性質

名前と識別子

-

- 1-fluoro-4-(4-nitrobutyl)benzene

- EN300-1781373

- 2228820-00-4

-

- インチ: 1S/C10H12FNO2/c11-10-6-4-9(5-7-10)3-1-2-8-12(13)14/h4-7H,1-3,8H2

- InChIKey: WSHCNNBCQFYBFR-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)CCCC[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 197.08520679g/mol

- どういたいしつりょう: 197.08520679g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

1-fluoro-4-(4-nitrobutyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1781373-1g |

1-fluoro-4-(4-nitrobutyl)benzene |

2228820-00-4 | 1g |

$1014.0 | 2023-09-20 | ||

| Enamine | EN300-1781373-10g |

1-fluoro-4-(4-nitrobutyl)benzene |

2228820-00-4 | 10g |

$4360.0 | 2023-09-20 | ||

| Enamine | EN300-1781373-1.0g |

1-fluoro-4-(4-nitrobutyl)benzene |

2228820-00-4 | 1g |

$1014.0 | 2023-06-03 | ||

| Enamine | EN300-1781373-5.0g |

1-fluoro-4-(4-nitrobutyl)benzene |

2228820-00-4 | 5g |

$2940.0 | 2023-06-03 | ||

| Enamine | EN300-1781373-0.05g |

1-fluoro-4-(4-nitrobutyl)benzene |

2228820-00-4 | 0.05g |

$851.0 | 2023-09-20 | ||

| Enamine | EN300-1781373-2.5g |

1-fluoro-4-(4-nitrobutyl)benzene |

2228820-00-4 | 2.5g |

$1988.0 | 2023-09-20 | ||

| Enamine | EN300-1781373-0.1g |

1-fluoro-4-(4-nitrobutyl)benzene |

2228820-00-4 | 0.1g |

$892.0 | 2023-09-20 | ||

| Enamine | EN300-1781373-10.0g |

1-fluoro-4-(4-nitrobutyl)benzene |

2228820-00-4 | 10g |

$4360.0 | 2023-06-03 | ||

| Enamine | EN300-1781373-0.5g |

1-fluoro-4-(4-nitrobutyl)benzene |

2228820-00-4 | 0.5g |

$974.0 | 2023-09-20 | ||

| Enamine | EN300-1781373-0.25g |

1-fluoro-4-(4-nitrobutyl)benzene |

2228820-00-4 | 0.25g |

$933.0 | 2023-09-20 |

1-fluoro-4-(4-nitrobutyl)benzene 関連文献

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Louis Porte RSC Adv., 2014,4, 64506-64513

2228820-00-4 (1-fluoro-4-(4-nitrobutyl)benzene) 関連製品

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬